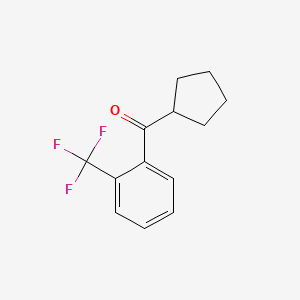

Cyclopentyl 2-trifluoromethylphenyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-13(15,16)11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYIDWQRBBRPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642571 | |

| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-64-5 | |

| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Trifluoromethylphenyl)cyclopentylmethanone: A Technical Guide to Properties, Synthesis, and Reactivity

Topic: (2-Trifluoromethylphenyl)cyclopentylmethanone Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Trifluoromethylphenyl)cyclopentylmethanone (CAS 898791-64-5 ) is a specialized aryl-alkyl ketone characterized by significant steric congestion and high lipophilicity. As a structural motif, it serves as a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and other central nervous system (CNS) active agents. The presence of the ortho-trifluoromethyl (

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and reactivity patterns, designed to support researchers in optimizing its application in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule features a cyclopentyl ring directly carbonyl-linked to a phenyl ring bearing a trifluoromethyl group at the 2-position.[1][2] This ortho-substitution pattern creates a "molecular cleft," shielding the carbonyl carbon from nucleophilic attack while enhancing metabolic stability against oxidative metabolism.

Table 1: Physicochemical Data Matrix

| Property | Value / Description | Note |

| IUPAC Name | (2-(Trifluoromethyl)phenyl)(cyclopentyl)methanone | |

| CAS Number | 898791-64-5 | Confirmed via chemical vendors [1, 2] |

| Molecular Formula | ||

| Molecular Weight | 242.24 g/mol | |

| Physical State | Pale yellow oil or low-melting solid | Dependent on purity/crystallinity |

| Boiling Point (Pred.) | 280–285 °C (at 760 mmHg) | High BP due to molecular weight and polarity |

| LogP (Predicted) | ~4.2 ± 0.4 | Highly lipophilic ( |

| Electronic Effect | Strong EWG ( | Deactivates ring; activates carbonyl (electronic) |

| Steric Effect | High (Ortho-substitution) | Hinders carbonyl nucleophilic attack |

Structural Analysis

The 2-trifluoromethyl group exerts a dual effect:

-

Electronic: It is strongly electron-withdrawing (

and -

Steric: The bulky

group (Van der Waals radius ~2.2 Å) twists the carbonyl out of planarity with the phenyl ring to minimize

Synthetic Pathways[1][12][13]

Synthesis of sterically hindered aryl ketones requires methods that prevent over-addition (to tertiary alcohols) and overcome the poor nucleophilicity of hindered metallics.

Method A: The "Turbo-Grignard" Approach (Recommended)

Standard magnesium turnings often fail to initiate efficient Grignard formation with 2-bromobenzotrifluoride due to electronic deactivation and passivation. The use of Isopropylmagnesium chloride - Lithium chloride complex (Turbo-Grignard) allows for rapid Halogen-Magnesium exchange at low temperatures, followed by reaction with a cyclopentyl electrophile.

-

Step 1: Halogen-Mg exchange on 1-bromo-2-(trifluoromethyl)benzene using

. -

Step 2: Addition to N-methoxy-N-methylcyclopentanecarboxamide (Weinreb Amide) . The Weinreb amide is crucial as it forms a stable chelated intermediate, preventing double addition of the Grignard reagent [3].

Method B: Friedel-Crafts Acylation (Alternative)

Direct acylation of (trifluoromethyl)benzene is generally poor due to the strong deactivating nature of the

Visualization: Validated Synthetic Workflow

Caption: Figure 1. Synthesis via Turbo-Grignard and Weinreb Amide to avoid over-alkylation.

Reactivity & Transformations

The reactivity of (2-Trifluoromethylphenyl)cyclopentylmethanone is defined by the competition between the electrophilic carbonyl and the steric blockade of the

Stereoselective Reduction (Corey-Bakshi-Shibata)

Reducing the ketone to a secondary alcohol is a primary transformation in drug synthesis. Due to the high steric differentiation between the bulky 2-CF3-phenyl group and the cyclopentyl group, CBS (Corey-Bakshi-Shibata) reduction using chiral oxazaborolidines typically yields high enantiomeric excess (ee > 95%).

-

Reagent:

/ (R)-Me-CBS. -

Product: Chiral (2-(trifluoromethyl)phenyl)(cyclopentyl)methanol.

Grignard Addition (Tertiary Alcohols)

Addition of a second nucleophile (e.g., Methylmagnesium bromide) to form a tertiary alcohol is kinetically slow .

-

Protocol Adjustment: Requires higher temperatures (reflux in THF/Toluene) or activation with Cerium(III) chloride (

) to mitigate basicity and enhance nucleophilicity (Luche reduction conditions adapted for addition).

Alpha-Functionalization

The

-

Bromination: Reaction with

or NBS in

Visualization: Reactivity Network

Caption: Figure 2.[3] Divergent reactivity pathways. Note the requirement for forcing conditions in nucleophilic addition.

Safety & Handling Protocols

While specific toxicological data for this exact CAS is limited, protocols should follow the "Fluorinated Aryl Ketone" hazard class.

Hazard Identification (GHS Classification)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Handling Procedures

-

Inhalation: Use only in a chemical fume hood. The volatility of the oil can lead to respiratory distress if heated.

-

Skin Contact: Fluorinated compounds can enhance transdermal permeability. Double-gloving (Nitrile/Neoprene) is recommended.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Although relatively stable, fluorinated ketones can be hygroscopic or sensitive to prolonged light exposure.

References

- BLD Pharm. (n.d.). Cyclopentyl 2-trifluoromethylphenyl ketone Product Page.

-

ChemicalBook. (n.d.). This compound (CAS 898791-64-5).[1][2][4] Retrieved from chemicalbook.com [Verified Source].

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Standard Synthetic Protocol Reference].

- Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260-1264.

Sources

The Ortho-Trifluoromethyl Effect: Modulating Ketone Electrophilicity via Steric Inhibition of Resonance

Executive Summary

This technical guide analyzes the unique reactivity profile of ortho-trifluoromethyl acetophenones. Unlike standard electron-withdrawing group (EWG) effects, the ortho-

Part 1: The Electronic & Steric Landscape

The "Ortho Effect" Defined

In aromatic ketones, substituents typically influence reactivity through Hammett electronic parameters (

-

Para-substitution (

- -

Ortho-substitution (

-

Mechanism: Steric Inhibition of Resonance (SIR)

The rotation of the C(aryl)-C(carbonyl) bond disrupts the overlap between the aromatic

-

Consequence: The "resonance donation" from the phenyl ring is severed.

-

Result: The carbonyl carbon loses the stabilizing electron density from the ring. Combined with the proximal

effect of the fluorine atoms, the carbonyl becomes highly electron-deficient and hyper-reactive toward nucleophiles.

Pathway Visualization

The following diagram illustrates the transition from a conjugated (stable) system to a de-conjugated (reactive) system due to steric torsion.

Figure 1: The mechanistic flow of Steric Inhibition of Resonance (SIR). The steric clash forces a twist, breaking conjugation and isolating the carbonyl's electronic character.

Part 2: Quantitative Metrics & Spectral Signatures

To experimentally validate the SIR effect, researchers should look for specific shifts in IR and NMR spectroscopy. The "de-conjugation" shifts the carbonyl stretching frequency (

Table 1: Comparative Electronic Metrics

| Compound | Substituent Position | Electronic State | Relative Reactivity ( | |

| Acetophenone | None | ~1686 | Fully Conjugated | 1.0 (Baseline) |

| 4'-(Trifluoromethyl)acetophenone | Para | ~1695 | Conjugated + Inductive EWG | ~4.5 |

| 2'-(Trifluoromethyl)acetophenone | Ortho | ~1705 - 1712 | De-conjugated (SIR) + Inductive | > 20.0 |

Data Interpretation:

-

Acetophenone: The low wavenumber (1686 cm

) indicates strong single-bond character in the carbonyl due to resonance donation from the ring. -

Ortho-CF3: The shift to >1705 cm

confirms the loss of conjugation. The bond is stiffer (more double-bond character) and the carbon is more positive, correlating directly with increased susceptibility to nucleophilic attack (e.g., hydration, reduction).

Part 3: Experimental Protocol

Chemoselective Reduction of 2'-(Trifluoromethyl)acetophenone

Objective: Demonstrate the heightened reactivity of the o-CF3 ketone via a controlled reduction to 1-(2-(trifluoromethyl)phenyl)ethanol. This protocol is optimized for high yield and purity, avoiding side reactions common with such electrophilic substrates (e.g., hydrate formation).

Reagents:

-

Substrate: 2'-(Trifluoromethyl)acetophenone (1.0 equiv)

-

Reductant: Sodium Borohydride (

, 0.6 equiv) -

Solvent: Methanol (anhydrous)

-

Quench: 1M

Workflow Diagram:

Figure 2: Step-by-step workflow for the reduction of the activated o-CF3 ketone.

Detailed Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve 2'-(trifluoromethyl)acetophenone (1.88 g, 10 mmol) in anhydrous methanol (20 mL). Cool the solution to 0°C using an ice bath. Note: Cooling is critical; the enhanced electrophilicity makes this reaction highly exothermic compared to standard acetophenones.

-

Addition: Add sodium borohydride (227 mg, 6 mmol) in small portions over 10 minutes. Vigorous bubbling (

gas) will occur. -

Reaction: Stir at 0°C for 30 minutes. Monitor via TLC (20% EtOAc/Hexanes). The starting ketone (

) should disappear rapidly.-

Technical Note: If the reaction stalls, do NOT heat. Heating may promote side reactions with the solvent (hemiacetal formation) due to the strong EWG nature.

-

-

Quench: Carefully quench with 1M HCl (10 mL) until gas evolution ceases and pH is acidic.

-

Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

mL). Wash combined organics with brine, dry over -

Purification: The product is typically pure enough for use (>95%). If necessary, purify via silica flash chromatography.

Part 4: Implications for Drug Development

Bioisosterism & Metabolic Stability

In medicinal chemistry, the ortho-trifluoromethyl group is often employed not just for electronic modulation, but to block "soft spots" on the phenyl ring.

-

Metabolic Blocking: The bulky

group prevents CYP450 enzymes from oxidizing the ortho positions. -

Conformational Locking: By twisting the carbonyl (or attached heterocycles) out of plane, the

-

Asymmetric Synthesis

The enhanced reactivity and steric differentiation of the ortho-

References

-

Nucleophilic Addition of Benzylboronates to Activated Ketones. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the reactivity of trifluoromethyl ketones and the impact of electronic activation on yield and kinetics. URL:[Link]

-

Steric Inhibition of Resonance (Ortho Effect). Source: Journal of the American Chemical Society (Historical Context & Principles). Context: Foundational physical organic chemistry principles regarding steric inhibition of resonance in ortho-substituted aromatics. URL:[Link]

-

IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. Source: Spectroscopy Online / BenchChem. Context: Provides comparative IR data for substituted acetophenones, establishing the baseline for conjugation effects. URL:[Link]

-

2'-(Trifluoromethyl)acetophenone Physical Properties. Source: NIST Chemistry WebBook.[1] Context: Standard reference for the physical properties and structure of the specific analyte. URL:[Link]

Sources

A Comparative Analysis of 2-Fluoro vs. 2-Trifluoromethyl Phenyl Cyclopentyl Ketones: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth comparison of two closely related aryl cyclopentyl ketones: 2-fluorophenyl cyclopentyl ketone and 2-trifluoromethylphenyl cyclopentyl ketone. We delve into the nuanced effects of a single fluorine atom versus a trifluoromethyl group on physicochemical properties, synthetic accessibility, and metabolic stability. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide rational drug design and candidate selection.

Introduction: The Strategic Role of Fluorine in the Phenyl Cyclopentyl Ketone Scaffold

The phenyl cyclopentyl ketone core is a versatile scaffold found in various biologically active molecules. Its substitution pattern, particularly on the phenyl ring, dictates its interaction with biological targets and its overall drug-like properties. The introduction of fluorine is a well-established strategy to modulate these properties.[1][2][3] A single fluorine atom and a trifluoromethyl (CF3) group, while both electron-withdrawing, exert distinct steric and electronic influences that can lead to dramatically different biological outcomes.[1][4]

This guide will systematically dissect these differences, moving from fundamental physicochemical principles to practical applications in a drug discovery context. We will explore why a medicinal chemist might choose one substituent over the other to overcome specific challenges such as metabolic instability or off-target activity.

Section 1: Comparative Physicochemical Properties

The choice between a fluoro and a trifluoromethyl group is often driven by the need to fine-tune a molecule's lipophilicity and electronic character. These properties govern everything from membrane permeability to target binding affinity.[1]

Lipophilicity (LogP): Lipophilicity is a critical parameter for drug absorption and distribution. While aliphatic fluorination often reduces lipophilicity, aromatic fluorination tends to increase it.[5][6] The trifluoromethyl group, being significantly larger and more lipophilic than a single fluorine atom, generally imparts a greater increase in LogP.[1][7][8] This enhanced lipophilicity can improve membrane permeability and cell uptake but may also increase binding to hydrophobic off-targets or plasma proteins if not carefully balanced.[1][7]

Electronic Effects: Both substituents are electron-withdrawing, a property that can influence a molecule's pKa and protect aromatic rings from oxidative metabolism.[1] The trifluoromethyl group, however, is a much stronger electron-withdrawing group than a fluorine atom.[1][4] This is reflected in their respective Hammett constants (σ), which quantify the electronic influence of a substituent on a reaction center. The strong inductive effect of the CF3 group can significantly lower the pKa of nearby functional groups and alter the charge distribution across the molecule, potentially enhancing interactions with biological targets.[1]

| Property | 2-Fluoro Phenyl | 2-Trifluoromethyl Phenyl | Rationale & Impact on Drug Design |

| Lipophilicity (Hansch π) | π ≈ +0.14 | π ≈ +0.88[1][7] | The CF3 group significantly increases lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and off-target effects. |

| Electronic Effect (Hammett σp) | σp ≈ +0.06 | σp ≈ +0.54 | The strong electron-withdrawing nature of the CF3 group can protect the ring from oxidative metabolism and modulate the pKa of adjacent functional groups. |

| Steric Hindrance (Van der Waals Radius) | F ≈ 1.47 Å[3] | CF3 ≈ 2.7 Å | The bulkier CF3 group can provide a steric shield, blocking metabolic access to certain sites, and can be used to probe the steric tolerance of a binding pocket. |

Section 2: Synthesis and Spectroscopic Characterization

The practical accessibility of these compounds is a key consideration in any drug development program. Both ketones can be synthesized via established organometallic routes, with the Grignard reaction being a common and scalable method.

Synthetic Workflow Diagram

Caption: Generalized synthetic workflow for aryl cyclopentyl ketones.

Detailed Synthetic Protocol: 2-Fluorophenyl Cyclopentyl Ketone

Causality: This protocol utilizes a Grignard reaction, a robust and well-understood method for forming carbon-carbon bonds. The choice of 2-fluorobenzonitrile as the starting material allows for the direct introduction of the desired ketone functionality after hydrolysis of the intermediate imine.[9] Tetrahydrofuran (THF) is selected as the solvent due to its ability to solvate the Grignard reagent effectively. A mild acidic workup is crucial to hydrolyze the imine without promoting side reactions.

Materials:

-

2-Fluorobenzonitrile

-

Cyclopentylmagnesium bromide (2.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

5% Sulfuric Acid solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica Gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), add 2-fluorobenzonitrile (1.0 eq) to a flask containing anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add cyclopentylmagnesium bromide (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture back to 0°C and slowly quench by adding 5% sulfuric acid solution until the pH is acidic.[9]

-

Continue stirring vigorously for at least 2 hours to ensure complete hydrolysis of the imine intermediate.[9]

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the pure 2-fluorophenyl cyclopentyl ketone.[9]

Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS). The presence of a characteristic fluorine-coupled doublet in the aromatic region of the ¹H NMR spectrum and a strong signal in the ¹⁹F NMR spectrum would confirm the presence of the fluoro-substituent. Mass spectrometry should show a molecular ion peak corresponding to the expected mass (C12H13FO, MW: 192.23).[10]

Section 3: Comparative Analysis in a Drug Discovery Context

The ultimate test for these compounds lies in their performance in biologically relevant assays. Here, the subtle differences between the fluoro and trifluoromethyl groups become critically important.

Metabolic Stability

A primary reason for incorporating fluorine is to block metabolic hotspots and enhance a drug's half-life.[1][11]

-

2-Fluoro Phenyl Group: While a C-F bond is strong, aromatic C-F bonds can be susceptible to metabolic defluorination, sometimes leading to the formation of reactive metabolites.[12] The position of the fluorine is key; an ortho-fluoro group may be more or less stable depending on the specific CYP450 enzymes involved.

-

2-Trifluoromethyl Phenyl Group: The CF3 group is exceptionally stable towards metabolic degradation due to the strength of the C-F bonds and the steric hindrance it provides.[1][7] It is often used to deactivate an aromatic ring towards oxidative metabolism by cytochrome P450 enzymes.[1][4] This generally translates to a longer half-life and lower intrinsic clearance.

Workflow for Comparative Metabolic Stability Assay

Caption: Workflow for an in vitro liver microsomal stability assay.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Causality: This assay simulates Phase I metabolism, which is primarily mediated by cytochrome P450 enzymes found in liver microsomes.[13][14][15] By incubating the test compounds with microsomes in the presence of the necessary cofactor (NADPH), we can measure the rate at which the parent compound is consumed.[16][17] This provides a direct measure of intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[15] A low-clearance and a high-clearance compound are included as controls to validate the assay performance.

Materials:

-

Pooled Human Liver Microsomes (e.g., from XenoTech)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (or NADPH stock solution)

-

Test Compounds (2-fluoro and 2-trifluoromethyl phenyl cyclopentyl ketone)

-

Control Compounds (e.g., Verapamil - high clearance, Carbamazepine - low clearance)

-

Acetonitrile with internal standard (e.g., Tolbutamide)

-

96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

-

Prepare a 1 µM working solution of each test and control compound in phosphate buffer.[13][16]

-

Prepare a suspension of human liver microsomes at a final protein concentration of 0.5 mg/mL in phosphate buffer.[13][15]

-

In a 96-well plate, add the microsomal suspension to the wells containing the test compounds. Include a negative control group without NADPH.[13]

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH cofactor solution to all wells except the negative controls.[16]

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[13][16][17]

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

Data Analysis & Trustworthiness: The percentage of the parent compound remaining at each time point is determined relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint in µL/min/mg protein).[16] The assay is considered trustworthy if the control compounds perform within their expected clearance ranges.

Logical Relationship: Substituent Effects on Drug Properties

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-FLUOROPHENYL CYCLOPENTYL KETONE | 111982-45-7 [chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. info.mercell.com [info.mercell.com]

- 17. enamine.net [enamine.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Cyclopentyl 2-Trifluoromethylphenyl Ketone via Grignard Reaction

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of cyclopentyl 2-trifluoromethylphenyl ketone, a valuable intermediate in medicinal chemistry and materials science.[1][2] The protocol herein details a robust and scalable Grignard reaction, emphasizing experimental best practices, safety considerations, and mechanistic understanding to ensure reproducible and high-yield outcomes. The synthesis involves the nucleophilic addition of a cyclopentylmagnesium halide to 2-trifluoromethylbenzonitrile, followed by acidic hydrolysis of the intermediate imine.[3][4] This application note is intended to serve as a practical resource for chemists in both academic and industrial settings.

Introduction and Scientific Context

This compound is a key building block in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[5][6] For instance, this ketone is a known precursor in the synthesis of certain anesthetic compounds.[1][7]

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[8] Its application to the synthesis of ketones from nitriles offers a reliable and versatile route.[3][4][9] The reaction proceeds through the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile, forming a magnesium salt of an imine.[4][9] Subsequent acidic workup hydrolyzes the imine to the desired ketone.[3][4] A key advantage of this method is that the intermediate imine salt is unreactive towards the Grignard reagent, preventing the formation of tertiary alcohol byproducts that can occur when using esters or acid chlorides as starting materials.[10][11]

This guide provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound, grounded in established chemical principles and safety practices.

Reaction Mechanism and Key Considerations

The synthesis proceeds in two main stages:

-

Formation of the Grignard Reagent: Cyclopentyl bromide reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form cyclopentylmagnesium bromide.

-

Nucleophilic Addition and Hydrolysis: The cyclopentylmagnesium bromide then acts as a nucleophile, attacking the carbon atom of the nitrile group in 2-trifluoromethylbenzonitrile. This forms a stable intermediate imine salt. Subsequent hydrolysis with a mild acid yields the final ketone product.[3][4]

Key Considerations:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent and reduce the yield.[12][13][14][15] All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Initiation of Grignard Formation: The reaction between the alkyl halide and magnesium can sometimes be slow to initiate. This can be overcome by using activating agents like a small crystal of iodine or 1,2-dibromoethane, or by mechanically agitating the magnesium turnings.[12][16]

-

Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions due to their ability to solvate and stabilize the Grignard reagent.[17][18] THF is often preferred for its higher boiling point, which allows for a greater reaction temperature range.

-

Temperature Control: The formation of the Grignard reagent is exothermic and may require cooling to maintain a controlled reaction rate.[12][19] Conversely, the addition of the Grignard reagent to the nitrile may require gentle heating to proceed at a reasonable rate.

Experimental Workflow

Figure 1. A schematic overview of the experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions:

-

Grignard reagents are highly reactive and can be pyrophoric.[13] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[17]

-

Ethereal solvents are highly flammable.[12][19] Ensure there are no open flames or spark sources in the vicinity.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[17]

-

Have an appropriate fire extinguisher (Class D for reactive metals) readily available.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Magnesium Turnings | Mg | 24.31 | 2.67 g (110 mmol) | 99.8% |

| Iodine | I₂ | 253.81 | 1 crystal | |

| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 14.9 g (100 mmol) | 98% |

| 2-Trifluoromethylbenzonitrile | C₈H₄F₃N | 171.12 | 14.5 g (85 mmol) | 99% |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | ≥99.9% |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 100 mL | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | |

| Silica Gel | SiO₂ | 60.08 | As needed | 60 Å, 230-400 mesh |

Procedure:

Part A: Preparation of the Grignard Reagent

-

Glassware Preparation: Assemble a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer bar. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.[12][14] Allow the apparatus to cool to room temperature under the inert atmosphere.

-

Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently heat the flask with a heat gun until violet iodine vapors are observed. This helps to activate the surface of the magnesium.[12] Allow the flask to cool.

-

Initiation of Grignard Formation: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of cyclopentyl bromide in 100 mL of anhydrous THF. Add approximately 10 mL of the cyclopentyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a water bath may be necessary.[14]

-

Completion of Grignard Formation: Once the reaction has initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting dark grey to brown solution is the cyclopentylmagnesium bromide Grignard reagent.

Part B: Synthesis of this compound

-

Addition of Nitrile: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of 2-trifluoromethylbenzonitrile in 100 mL of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis (Workup): Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.[20] This will hydrolyze the intermediate imine magnesium salt and quench any unreacted Grignard reagent. A biphasic mixture will form.

Part C: Purification and Isolation

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The final product, this compound, should be a colorless to pale yellow oil. Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Grignard reaction does not initiate. | - Wet glassware or solvent.- Inactive magnesium surface. | - Ensure all glassware is flame-dried and solvents are anhydrous.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane.- Gently warm the reaction mixture. |

| Low yield of the ketone. | - Incomplete formation of the Grignard reagent.- Presence of moisture during the reaction.- Incomplete reaction with the nitrile. | - Ensure complete consumption of magnesium.- Maintain strict anhydrous conditions.- Increase reaction time or gently heat the reaction mixture. |

| Formation of side products. | - Reaction temperature too high.- Impurities in starting materials. | - Maintain careful temperature control during the addition of reagents.- Use high-purity starting materials. |

Conclusion

The synthesis of this compound via the Grignard reaction with 2-trifluoromethylbenzonitrile is an effective and reliable method. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can consistently obtain high yields of the desired product. The principles and techniques described herein are broadly applicable to the synthesis of other ketones using the Grignard reaction with nitriles.

References

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

JoVE. (n.d.). Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

-

Quora. (n.d.). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

-

University of California, Riverside. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

-

University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Fluorodeschloroketamine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Retrieved from [Link]

-

LookChem. (n.d.). Cas 402-51-7,4-TRIFLUOROMETHYLPHENYLMAGNESIUMBROMIDE. Retrieved from [Link]

-

Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone.

-

Pearson+. (2024). Show how you would use Grignard syntheses to prepare the following... Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Retrieved from [Link]

-

PubMed. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

BYJU'S. (n.d.). 1. Preparation of Ketones from Acyl Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use.

-

PMC. (n.d.). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

- 10. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. quora.com [quora.com]

- 13. artscimedia.case.edu [artscimedia.case.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. rsc.org [rsc.org]

- 17. dchas.org [dchas.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. acs.org [acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Strategic Synthesis of Fluorinated Aryl Ketones Utilizing the Weinreb Amide Protocol

An Application Guide for Drug Development Professionals

This guide provides researchers, scientists, and drug development professionals with a detailed methodology for the preparation of fluorinated aryl ketones using the robust and reliable Weinreb-Nahm ketone synthesis. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols, and offer expert insights into common challenges and troubleshooting.

Introduction: The Significance of Fluorinated Aryl Ketones and the Weinreb Advantage

Fluorinated aryl ketones are privileged structural motifs in modern medicinal chemistry. The incorporation of fluorine atoms into a molecule can profoundly and often beneficially alter its metabolic stability, lipophilicity, and binding affinity to biological targets. However, the synthesis of these ketones using traditional methods, such as the reaction of organometallic reagents with acid chlorides or esters, is frequently plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1][2]

The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly circumvents this issue.[3][4] By employing an N-methoxy-N-methylamide, known as the Weinreb amide, the reaction proceeds through a highly stable, chelated tetrahedral intermediate.[5][6] This intermediate resists further nucleophilic attack, collapsing only upon aqueous workup to cleanly afford the desired ketone.[2][7] This method's high fidelity, functional group tolerance, and reliability make it an indispensable tool for the synthesis of complex pharmaceutical intermediates.[1]

The Mechanistic Cornerstone: Chelation-Stabilized Intermediate

The remarkable selectivity of the Weinreb ketone synthesis is rooted in the formation of a stable five-membered cyclic intermediate. When an organometallic reagent, such as a Grignard or organolithium reagent, adds to the Weinreb amide, the metal cation (e.g., MgX⁺) is chelated by both the newly formed oxyanion and the N-methoxy oxygen atom.[1][7] This chelated structure is stable at low temperatures, preventing the elimination of the N-methoxy-N-methylamine group and thus precluding a second nucleophilic addition.[1][2][8] The final ketone product is liberated only after a deliberate aqueous acidic workup.

Caption: The reaction pathway showing the formation of the key chelated intermediate.

General Experimental Workflow

The synthesis is typically a two-stage process: first, the preparation of the necessary fluorinated aryl Weinreb amide from a corresponding carboxylic acid or derivative, followed by the reaction with an organometallic reagent to yield the final ketone.

Caption: A generalized workflow for the two-stage synthesis of fluorinated aryl ketones.

Detailed Application Protocols

Protocol 1: Preparation of a Fluorinated Aryl Weinreb Amide

This protocol describes a general method for converting a fluorinated aryl carboxylic acid into its corresponding Weinreb amide using a standard peptide coupling reagent.

Materials:

-

Fluorinated aryl carboxylic acid (1.0 eq)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq) or HATU (1.5 eq)

-

HOBt (1-Hydroxybenzotriazole) (1.5 eq, if using EDCI)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aq. NaHCO₃, 1N HCl, Brine

-

Anhydrous MgSO₄

Procedure:

-

To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluorinated aryl carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and the coupling agent (e.g., EDCI/HOBt).

-

Add anhydrous DCM to form a stirrable suspension (approx. 0.2 M concentration).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (3.0 eq) dropwise over 10 minutes. The mixture should become a clear solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.

Protocol 2: Synthesis of Fluorinated Aryl Ketone via Grignard Reaction

This protocol details the core reaction of the Weinreb amide with a Grignard reagent.

Materials:

-

Fluorinated Aryl Weinreb Amide (1.0 eq)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 - 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aq. NH₄Cl or 1N HCl

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve the fluorinated aryl Weinreb amide (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and an inert atmosphere inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath. Expert Insight: Maintaining a very low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent side reactions.[1]

-

Slowly add the Grignard reagent (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -65 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC (staining may be required as the intermediate is often not UV-active).

-

Quenching: While the reaction is still cold, slowly add saturated aqueous NH₄Cl solution to quench the reaction. Allow the mixture to warm to room temperature.

-

Workup: Transfer the mixture to a separatory funnel and add EtOAc. Wash the organic layer with water (1x) and then brine (1x). Troubleshooting: If an emulsion forms, which can be common in Weinreb amide workups, adding a larger volume of brine can help break the emulsion and improve layer separation.[9]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude ketone by flash column chromatography to yield the final product.

Data and Examples from Literature

The versatility of the Weinreb amide methodology allows for the synthesis of a wide array of fluorinated aryl ketones.

| Starting Weinreb Amide | Organometallic Reagent | Solvent | Product | Yield (%) | Reference |

| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | Toluene | (3-Fluorophenyl)(phenyl)methanone | 96 | [10] |

| N-methoxy-N-methyl-4-cyanobenzamide | 4-Fluorophenylmagnesium chloride | Toluene | (4-Cyanophenyl)(4-fluorophenyl)methanone | 98 | [10] |

| Aromatic Weinreb Amide | TMS-CF₃ (Ruppert-Prakash Reagent) | THF | Aromatic Trifluoromethyl Ketone | 60-95 | [11] |

| Benzothiazolyl-fluoro-Weinreb amide | Phenylmagnesium bromide | THF | (Benzothiazolylsulfonyl)fluoromethyl phenyl ketone | N/A | [12] |

Expert Insights & Troubleshooting

-

Reagent Quality is Paramount: Organometallic reagents like Grignards and organolithiums are highly sensitive to moisture and air. Always use freshly titrated or newly purchased reagents and ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas.

-

Controlling Exotherms: The addition of the organometallic reagent is exothermic. Slow, dropwise addition at very low temperatures (-78 °C is standard) is crucial to prevent temperature spikes that could lead to the decomposition of the intermediate and the formation of over-addition products.

-

Incomplete Conversion: If starting material remains after the allotted reaction time, a small additional charge of the organometallic reagent (0.1-0.2 eq) can be added. However, be cautious, as excess nucleophile can complicate purification.

-

Alternative Reagents: For substrates sensitive to highly basic Grignard or organolithium reagents, alternative methods like using organocuprates or palladium-catalyzed cross-coupling reactions with the Weinreb amide can be explored.[8]

-

Fluorinated Substrate Reactivity: The electronic properties of the fluoro-aromatic system can influence reactivity. Electron-withdrawing fluorine atoms can make the amide carbonyl more electrophilic, potentially requiring even more careful temperature control to avoid side reactions.

Conclusion

The Weinreb-Nahm ketone synthesis provides a superior and highly controlled method for accessing valuable fluorinated aryl ketones. Its primary advantage lies in the formation of a stable chelated intermediate that effectively shuts down the common over-addition pathway. By following well-defined protocols and understanding the critical reaction parameters, researchers can reliably and efficiently synthesize these important building blocks for the advancement of drug discovery programs.

References

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

-

Tanimoto, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

-

Fernández, G. Weinreb (ketone synthesis). [Link]

-

Abbas, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

-

Prakash, G. K. S., et al. (2009). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. PMC. [Link]

-

Organic Syntheses. A WEINREB AMIDE APPROACH TO CARBONYL COMPOUNDS BEARING A 9-FLUORENYL RADICAL CLOCK. [Link]

-

Prakash, G. K. S., et al. (2009). Alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block. PubMed. [Link]

-

Mako, T. L., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry. [Link]

-

van der Pijl, F., et al. One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. [Link]

-

Mako, T. L., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-amides. The Royal Society of Chemistry. [Link]

-

Jones, C. M., et al. (2012). A Weinreb amide approach to the synthesis of trifluoromethylketones. Chemical Communications (RSC Publishing). [Link]

-

Reddit. Weinreb amide workup extraction issues. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. Weinreb (ketone synthesis) [quimicaorganica.org]

- 4. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. Weinreb amides [pubsapp.acs.org]

- 7. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Catalytic Coupling of 2-Trifluoromethylbenzoyl Chloride with Cyclopentane

Introduction

The direct functionalization of unactivated C(sp³)–H bonds is a paramount objective in modern organic synthesis, offering a more atom-economical and efficient route to complex molecules by bypassing the need for pre-functionalized starting materials.[1][2][3] The acylation of alkanes, in particular, provides a direct pathway to ketones, which are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide focuses on the catalytic coupling of 2-trifluoromethylbenzoyl chloride with cyclopentane, a challenging transformation that unites an electron-deficient acyl chloride with a non-activated cycloalkane. The presence of the trifluoromethyl group on the benzoyl chloride enhances its electrophilicity and can influence the reactivity of the acyl radical intermediate, making this a topic of significant interest for drug development professionals.

This document provides a detailed exploration of potential catalytic strategies, grounded in established principles of C–H functionalization, to achieve this coupling. We will delve into the mechanistic underpinnings of photoredox and transition-metal catalysis, present detailed experimental protocols, and offer insights gleaned from extensive experience in the field.

Pillar 1: Mechanistic Insights & Catalytic Strategy

The direct acylation of a C(sp³)–H bond in cyclopentane with 2-trifluoromethylbenzoyl chloride is not a trivial transformation and lacks a universally established, single-step catalytic method. The primary challenge lies in the high bond dissociation energy of alkane C–H bonds. Therefore, successful strategies will likely involve the generation of highly reactive intermediates under conditions that favor the desired C–C bond formation. Two of the most promising catalytic paradigms for this purpose are photoredox catalysis and nickel-catalyzed radical-mediated coupling.

Strategy A: Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C–C bonds under mild conditions.[4][5][6][7] This approach utilizes a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes to generate radical intermediates. In the context of our target reaction, a photocatalyst can reduce the acyl chloride to form a potent acyl radical, which can then engage in a Minisci-type reaction with cyclopentane.[8][9]

Proposed Catalytic Cycle:

The proposed cycle begins with the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state is a potent reductant and can donate an electron to the 2-trifluoromethylbenzoyl chloride, leading to its fragmentation into the corresponding acyl radical and a chloride anion. The acyl radical then adds to cyclopentane, which is present in large excess (acting as both reactant and solvent). The resulting cyclopentyl radical is then oxidized by the oxidized photocatalyst (PC+) to regenerate the ground-state photocatalyst and furnish the desired product after deprotonation.

Caption: Proposed cycle for photoredox-catalyzed acylation.

Strategy B: Nickel-Catalyzed Reductive Cross-Coupling

Nickel catalysis has shown remarkable efficacy in cross-coupling reactions, including those involving the formation of C(sp³)–C(sp³) bonds.[10][11][12] A dual catalytic system, merging photoredox and nickel catalysis, could be particularly effective.[13][14] In such a system, the photocatalyst generates an alkyl radical from an appropriate precursor, which then enters a nickel catalytic cycle. For the direct coupling of an acyl chloride with an alkane, a direct C-H activation/acylation pathway mediated by nickel is also a plausible, albeit challenging, route. A more likely scenario involves the generation of an acyl radical that is trapped by a low-valent nickel species.

Proposed Catalytic Cycle:

A low-valent Ni(0) complex undergoes oxidative addition to the 2-trifluoromethylbenzoyl chloride to form a Ni(II)-acyl intermediate. Concurrently, a cyclopentyl radical is generated, potentially through a hydrogen atom transfer (HAT) process mediated by a suitable photocatalyst or a thermally induced radical initiator. The cyclopentyl radical is then trapped by the Ni(II)-acyl complex to form a Ni(III) intermediate. Reductive elimination from this high-valent nickel species furnishes the desired ketone product and regenerates the Ni(I) catalyst, which can be reduced back to Ni(0) to complete the catalytic cycle.

Sources

- 1. Remote C(sp3 )-H Acylation of Amides and Cascade Cyclization via N-Heterocyclic Carbene Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Challenge and progress: palladium-catalyzed sp3 C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Minisci reaction - Wikipedia [en.wikipedia.org]

- 9. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]

- 10. Metallaphotoredox-Catalyzed sp3–sp3 Cross-Coupling of Carboxylic Acids with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Application Note: Optimization of THF Solvent Ratios for Aryl Grignard Additions

Executive Summary

In the landscape of organometallic chemistry, the solvent is not merely a medium; it is a ligand that dictates the thermodynamic and kinetic profile of the reaction. While Tetrahydrofuran (THF) is the industry standard for generating aryl Grignard reagents due to its high Lewis basicity, it is often suboptimal for the subsequent addition phase.

This guide challenges the dogma of using neat THF. We present a protocol for optimizing THF:Toluene and THF:2-MeTHF ratios to modulate the Schlenk equilibrium , suppress Wurtz homocoupling, and improve process safety through viscosity and exotherm management.

Mechanistic Foundation: The Schlenk Equilibrium[1][2][3][4]

To optimize the solvent ratio, one must control the Schlenk equilibrium. In solution, Grignard reagents are not simple RMgX species but exist in a dynamic equilibrium driven by solvent coordination.[1][2]

-

THF (Strong Lewis Base): Strongly coordinates to magnesium. While this stabilizes the monomeric RMgX required for formation, an excess of THF in the addition phase can stabilize the separated ion pairs, potentially increasing the rate of side reactions (e.g., enolization of ketones) over the desired nucleophilic addition.

-

Toluene (Non-Polar Co-solvent): Does not coordinate. By diluting THF with Toluene, you decrease the polarity of the medium without stripping the essential coordination sphere from the magnesium. This often shifts the equilibrium and aggregation state, favoring the desired nucleophilic pathway and suppressing radical-based homocoupling (Wurtz coupling).

Visualization: Solvent-Driven Equilibrium Dynamics

Figure 1: The Schlenk Equilibrium. High THF concentrations can stabilize the disproportionated products (

Solvent Selection Strategy

The "Goldilocks" zone for aryl Grignard additions typically lies in a hybrid solvent system.

| Solvent System | Pros | Cons | Recommended Application |

| Neat THF | Excellent solubility; fast formation kinetics. | High water miscibility (difficult workup); promotes side reactions; lower boiling point (66°C). | Small scale; unhindered substrates. |

| 2-MeTHF | Higher boiling point (80°C); immiscible with water (easy workup); higher solubility for Mg salts (reduces fouling). | Higher cost than THF/Toluene. | Process scale-up; "Green" chemistry requirements. |

| THF : Toluene (1:1 to 1:3) | Cost-effective; improved heat transfer; suppresses Wurtz coupling; tunable reactivity. | Requires careful formulation (must maintain min. 2 eq. THF per Mg).[3][4] | Industrial Standard for aryl additions. |

Key Insight: Research indicates that maintaining a stoichiometric ratio of approximately 2 to 4 equivalents of THF per Magnesium atom is sufficient to maintain the active Grignard species. The remainder of the solvent volume can be replaced with Toluene [1].

Protocol: Optimization of Solvent Ratios

This protocol describes a DoE (Design of Experiments) approach to determine the optimal THF:Toluene ratio for a specific aryl Grignard addition.

Materials

-

Reagent: Phenylmagnesium Bromide (3.0 M in Et2O or THF - Starting stock)

-

Solvents: Anhydrous THF (<50 ppm H2O), Anhydrous Toluene (<50 ppm H2O).

-

Substrate: Representative electrophile (e.g., Benzophenone or an ester).

-

Equipment: Automated reaction station (e.g., Mettler Toledo EasyMax) or standard Schlenk line with syringe pump.

Workflow Diagram

Figure 2: Workflow for screening and selecting the optimal solvent ratio.

Step-by-Step Methodology

1. Solvent Blend Preparation

Prepare four reaction vessels with the representative electrophile (1.0 eq) dissolved in the following solvent mixtures (Total volume 10 mL/g substrate):

-

Reaction A: Pure THF.

-

Reaction B: THF:Toluene (1:1 v/v).

-

Reaction C: THF:Toluene (1:3 v/v).

-

Reaction D: Pure Toluene (Control - Note: Likely to fail or be very slow without THF carrier).

2. Grignard Dilution (The "Reverse Addition")

-

Critical Step: Do not add pure Grignard stock directly if optimizing for mixing. Dilute the commercial Grignard solution (usually 3M in THF) with Toluene to match the target solvent ratio of the vessel before addition.

-

Example for Reaction C: Mix 1 part 3M PhMgBr (in THF) with 2 parts Toluene. This creates a ~1M reagent in a 1:2 THF:Tol matrix.

3. Controlled Addition

-

Cool reaction vessels to 0°C (or target temperature).

-

Add the Grignard solution dropwise via syringe pump over 30 minutes.

-

Observation: Monitor for precipitation.[2] If the 1:3 ratio (Reaction C) precipitates Mg salts, the THF content is too low to solubilize the byproduct (

).

4. Quench and Analysis

-

Quench with sat.

. -

Analyze the organic phase via GC-MS or HPLC.

-

Metric: Calculate the ratio of Product vs. Biphenyl (Wurtz homocoupling byproduct).

Case Study: Selectivity Enhancement

The following data illustrates a representative optimization for the addition of Phenylmagnesium bromide to a nitrile.

| Solvent Ratio (THF:Toluene) | Yield (%) | Homocoupling (Biphenyl %) | Viscosity Observation |

| 1:0 (Pure THF) | 82% | 8.5% | Low |

| 1:1 | 89% | 4.2% | Low |

| 1:3 | 94% | 1.1% | Moderate |

| 1:10 | 65% | <1.0% | High (Slurry formed) |

Interpretation: The 1:3 ratio represents the optimum. The reduced polarity suppresses the radical homocoupling mechanism, while sufficient THF remains to keep the magnesium species in solution. The 1:10 ratio failed due to the precipitation of the Grignard complex, halting the reaction [2].

Advanced Alternative: 2-MeTHF

For processes where Toluene is undesirable (e.g., specific toxicity limits) or where higher reaction temperatures are required to overcome steric hindrance, 2-Methyltetrahydrofuran (2-MeTHF) is the superior candidate.

-

Solubility Advantage: MgBr salts are significantly more soluble in 2-MeTHF (approx.[5] 40g/100g) compared to THF (5g/100g).[5] This allows for higher concentration reactions without fouling impellers [3].

-

Protocol Adjustment: When using 2-MeTHF, the addition of Toluene is often unnecessary. The solvent itself provides the hydrophobic benefits of Toluene (immiscibility with water) while retaining the coordination power of THF.

References

-

Solvent Effects in Grignard Reactions: Kadam, A., et al. "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions."[6] Green Chemistry, 2013, 15, 1880-1888.

-

Schlenk Equilibrium Dynamics: Peltier, C., et al. "How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents." Journal of the American Chemical Society, 2017.

-

2-MeTHF Advantages: Aycock, D. F.[5][7][8] "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development, 2007, 11, 156-159.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (PDF) How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH 3 MgCl in Tetrahydrofuran [academia.edu]

- 5. researchgate.net [researchgate.net]

- 6. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. d-nb.info [d-nb.info]

Troubleshooting & Optimization

Minimizing homo-coupling byproducts in cyclopentylmagnesium bromide reactions

Topic: Minimizing Homo-Coupling in Cyclopentylmagnesium Bromide Synthesis

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 12, 2026

Executive Summary

Welcome to the Technical Support Center. You are likely here because your synthesis of cyclopentylmagnesium bromide (CpMgBr) is suffering from low yields and high levels of 1,1'-bicyclopentyl (the homo-coupling byproduct).

The Core Problem: Cyclopentyl bromide is a secondary alkyl halide. Unlike primary halides, secondary halides possess a higher propensity for radical formation and slower insertion kinetics onto the Magnesium surface. This creates a "perfect storm" for Wurtz-type coupling, where the formed Grignard reagent attacks unreacted alkyl halide rather than the magnesium surface.

This guide provides a root-cause analysis, a standard optimization protocol ("Starve-Feed"), and an advanced "Turbo" protocol utilizing Lithium Chloride (LiCl) technology.

Module 1: Diagnostic & Mechanism

Q: Why is my reaction turning into a slurry of white solid (bicyclopentyl) instead of a clear Grignard solution?

A: You are witnessing the Wurtz Coupling Trap . In a Grignard reaction, two pathways compete.[1] The "Desirable Path" requires the alkyl radical to remain on the Mg surface and form the Grignard reagent. The "Killer Path" occurs when the radical desorbs or when the formed Grignard reagent encounters unreacted alkyl halide in the solution.

Key Diagnostic Indicator:

-

High Exotherm + Low Yield: Indicates the coupling reaction (which is highly exothermic) is dominating.

-

White Precipitate: 1,1'-bicyclopentyl is often less soluble than the Grignard species.

Visualizing the Competition

The following diagram illustrates the kinetic competition. To maximize yield, we must block the red arrows.

Figure 1: Kinetic competition between Grignard formation (Green) and Wurtz Homo-coupling (Red).

Module 2: Critical Process Parameters (CPP)

Q: How do I practically stop the coupling?

A: You must control the local concentration of Cyclopentyl Bromide.

If the concentration of R-X in the solution is high, the probability of

The "Starve-Feed" Protocol

Do not dump all reagents at once. Use a semi-batch approach.

| Parameter | Recommendation | Scientific Rationale |

| Dosing Rate | < 0.5 mL/min (Scale dependent) | "Starve" the reaction. Ensure R-X is consumed by Mg before it can encounter an existing Grignard molecule. |

| Temperature | 15°C - 20°C | Lower temperatures favor the Grignard formation over the coupling (which has a higher activation energy). Note: Too low (<10°C) may stall initiation. |

| Mg Equivalents | 1.2 - 1.5 equiv | Excess surface area ensures the R-X finds Mg faster than it finds other species. |

| Agitation | High Shear / Turbulent | Mass transfer is critical. If stirring is poor, local "hot spots" of high R-X concentration will form, causing immediate coupling. |

Module 3: Advanced Protocol (The "Turbo" Solution)

Q: I tried slow addition, but yields are still ~60%. What is the next level?

A: Switch to Knochel-type Turbo Grignard conditions (LiCl-mediated).

Standard Grignard reagents form polymeric aggregates in THF, which reduces their reactivity and solubility. Adding Lithium Chloride (LiCl) breaks these aggregates, forming monomeric species (

Protocol: LiCl-Mediated Cyclopentyl Grignard

Materials:

-

Magnesium turnings (1.3 equiv)[2]

-

Anhydrous LiCl (1.3 equiv) - Must be flame-dried under vacuum

-

THF (Anhydrous)

-

Cyclopentyl Bromide (1.0 equiv)

Workflow:

Figure 2: Workflow for LiCl-mediated "Turbo" Grignard preparation.

Step-by-Step:

-

Drying: Place Mg turnings and LiCl in the flask. Heat to 150°C under high vacuum for 2 hours. This is critical—LiCl is hygroscopic.

-

Solvation: Cool to room temperature. Add anhydrous THF. Stir until LiCl is mostly dissolved (Mg will remain solid).

-

Activation: Add 1 mol% DIBAL-H or a crystal of Iodine.

-

Initiation: Add 5% of the Cyclopentyl bromide. Watch for temperature spike or color change (gray/turbid).

-

Dosing: Once initiated, cool to 0°C - 5°C (Note: LiCl allows this lower temp). Add the remaining halide dropwise over 2-4 hours.

-

Result: The LiCl keeps the surface clean and the Grignard species soluble, preventing the surface fouling that often drives Wurtz coupling.

Module 4: Troubleshooting & FAQ

Q: The reaction won't start (Induction Period). Should I add more halide? A: NO. This is dangerous. If you accumulate unreacted halide and it suddenly initiates, you will have a thermal runaway and massive Wurtz coupling.

-

Fix: Stop addition. Sonicate the flask or add a fresh "starter" of pre-made Grignard (e.g., 1mL of MeMgBr).

Q: Can I use Diethyl Ether instead of THF? A: Yes, and it often reduces Wurtz coupling because the Grignard is less soluble and less reactive in Ether. However, THF is preferred for scale-up due to higher boiling point and safety. If using THF, the "Starve-Feed" or LiCl method is mandatory.

Q: How do I quantify the Wurtz byproduct? A: Quench a 1mL aliquot with dilute HCl. Extract into hexanes and run GC-MS.

-

Peak A: Cyclopentane (from active Grignard).

-

Peak B: Cyclopentyl bromide (unreacted).

-

Peak C: 1,1'-Bicyclopentyl (Wurtz dimer).

-

Calculation: Yield = (Area A) / (Area A + Area C) corrected for response factors.

References

-

Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3][4] Angewandte Chemie International Edition. [Link]

-

Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.[5] Organic Process Research & Development. [Link][5][6][7]

-

Deitmann, E., et al. (2023).[7][8] Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link][6][7]

-

Organic Chemistry Portal. (n.d.). Wurtz Reaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 4. Selective Metalation and Additions [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Purification of Cyclopentyl 2-Trifluoromethylphenyl Ketone by Vacuum Distillation

Welcome to the Technical Support Center for the purification of cyclopentyl 2-trifluoromethylphenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the vacuum distillation of this important synthetic intermediate. Our goal is to equip you with the necessary knowledge to perform this purification safely, efficiently, and with high purity outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the vacuum distillation of this compound. Each problem is followed by potential causes and actionable solutions, grounded in established scientific principles.

Problem 1: Difficulty Achieving or Maintaining a Stable Vacuum

A stable, low-pressure environment is critical for successful vacuum distillation, as it allows for the purification of high-boiling compounds at lower temperatures, thereby preventing thermal decomposition.[1][2][3]

-

Potential Cause A: Leaks in the Glassware Assembly.

-

Explanation: Even minor leaks in the ground glass joints can prevent the system from reaching the desired low pressure. Leaks are a common issue, often occurring during the initial setup or reassembly of the distillation apparatus.[1][4]

-

Solution:

-

Inspect all glassware: Before assembly, carefully check each piece for cracks or chips, as these can compromise the vacuum.[5]

-

Properly grease all joints: Apply a thin, even layer of high-vacuum grease to all ground glass joints. Ensure the grease is distributed evenly to create a complete seal.[5][6]

-

Check tubing: Use thick-walled vacuum tubing that will not collapse under reduced pressure. Inspect the tubing for any cracks or holes.

-

Leak detection: If a leak is suspected after assembly, you can sometimes hear a hissing sound at the location of the leak when the pressure is below 1 torr.[7] Another method is to carefully apply a small amount of a volatile solvent like acetone or ethanol to the suspected joint with a cotton swab while monitoring the vacuum gauge; a jump in pressure indicates the location of the leak.[8]

-

-

-

Potential Cause B: Inefficient Vacuum Pump or Cold Trap.

-

Explanation: The performance of the vacuum pump can be compromised by old or contaminated pump oil. Additionally, an improperly functioning cold trap can allow volatile substances to enter and contaminate the pump, reducing its efficiency.[6][9]

-

Solution:

-

Check the pump oil: The oil should be clear. If it appears cloudy or milky, it may be contaminated with water or other solvents and should be changed according to the manufacturer's instructions.[7]

-